2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Description
2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6. Attached to the benzothiazole moiety is a piperazine ring, which is further functionalized with a 2,4-dimethoxybenzoyl group.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-27-13-3-4-14(16(11-13)28-2)19(26)24-5-7-25(8-6-24)20-23-18-15(22)9-12(21)10-17(18)29-20/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVMFZJQQXTLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2,4-difluorobenzoyl chloride, under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole intermediate with piperazine in the presence of a base, such as sodium hydride or potassium carbonate.
Attachment of the Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 2,4-dimethoxybenzoyl chloride, using a suitable base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The difluoro groups on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the difluoro groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly as a ligand for specific receptors or enzymes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights structural similarities and differences between the target compound and related analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound : 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole | C₂₀H₁₉F₂N₃O₃S | ~419.07 | 4,6-difluoro-benzothiazole; 2,4-dimethoxybenzoyl-piperazine |
| BC06878 : 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methoxyphenyl)sulfanyl]ethan-1-one | C₂₀H₁₉F₂N₃O₂S₂ | 435.51 | 4,6-difluoro-benzothiazole; 4-methoxyphenyl sulfanyl ethanone-piperazine |
| BC06900 : 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile | C₂₁H₁₆Cl₂N₄O₂ | 427.28 | Oxazole core; 2-chlorobenzoyl-piperazine; 4-chlorophenyl substitution |
Key Observations:
- Divergences: The target compound employs a 2,4-dimethoxybenzoyl group on the piperazine, likely enhancing hydrophilicity compared to BC06878’s lipophilic 4-methoxyphenyl sulfanyl ethanone substituent. BC06900 diverges structurally with an oxazole core and dual chlorine substitutions, which may confer distinct electronic properties (e.g., stronger electron-withdrawing effects) .
- Compounds : Derivatives like 4,6-dichloro-7-nitro-1,3-benzothiazole (C₇H₂Cl₂N₃O₂S) replace fluorine with chlorine and nitro groups, increasing molecular weight and reactivity .
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity:
- The target compound’s dimethoxy groups may improve aqueous solubility compared to BC06878’s sulfanyl group, which is more hydrophobic.
- BC06900’s oxazole core and chlorine atoms likely reduce solubility due to increased molecular rigidity and halogenated hydrophobicity .
Metabolic Stability:
- BC06900’s chlorine substituents may undergo slower hepatic clearance but risk bioaccumulation .
Biological Activity
The compound 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole (CAS Number: 897481-20-8) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 419.4 g/mol. The structure includes a benzothiazole core substituted with a piperazine moiety and a dimethoxybenzoyl group, which are crucial for its biological activity.
Research indicates that compounds within the benzothiazole class often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Interaction with DNA : Some studies suggest that these compounds may interact with DNA, leading to apoptosis in cancer cells.
- Antioxidant Properties : Certain derivatives demonstrate significant antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 10.5 | Tubulin inhibition |
| HeLa | 12.0 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Enzyme Inhibition : It inhibits the pro-inflammatory enzyme 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range . This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
- DPPH Assay : It exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant .
Study 1: Anticancer Efficacy
A study published in PubMed Central explored the efficacy of several benzothiazole derivatives, including our compound of interest. The results indicated that it effectively reduced cell viability in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives. The results demonstrated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a piperazine derivative with a substituted benzothiazole core. Key steps include:
- Nucleophilic substitution to introduce the piperazine moiety.
- Schotten-Baumann acylation to attach the 2,4-dimethoxybenzoyl group.
- Fluorination at the 4,6-positions of the benzothiazole ring using agents like DAST (diethylaminosulfur trifluoride).
- Characterization : Intermediates and final products are validated via -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity (>95%). Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .
Q. How can researchers confirm the structural integrity of this compound, particularly the regioselectivity of fluorination?
- Methodological Answer :
- X-ray crystallography provides definitive proof of regiochemistry.
- -NMR distinguishes between 4,6-difluoro and other fluorination patterns.
- Density Functional Theory (DFT) calculations can predict chemical shifts and compare them to experimental data to resolve ambiguities .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
- Cellular viability studies : MTT or resazurin assays in relevant cell lines.
- Solubility and stability : Pre-screen in PBS/DMSO to ensure compound integrity during testing .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction outcomes?
- Methodological Answer :
- Reaction path search tools (e.g., AFIR or GRRM) combined with quantum mechanics (QM) identify low-energy pathways and transition states.
- Machine learning (ML) models trained on reaction databases predict optimal solvents, catalysts, and temperatures.
- Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes).
- Probe for off-target effects : Utilize proteome-wide affinity profiling (e.g., thermal shift assays).
- Formulation optimization : Improve bioavailability via nanoemulsions or prodrug strategies if poor solubility is implicated .
Q. How can factorial design improve reaction yield and purity?
- Methodological Answer :
- 2 factorial design : Test variables (temperature, catalyst loading, solvent polarity) to identify significant factors.
- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., time vs. temperature).
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
- Photoaffinity labeling : Use a photoactivatable probe derivative to crosslink and isolate target proteins.
- CRISPR-Cas9 knockout models : Compare activity in wild-type vs. target-deficient cells .
Data Management and Reproducibility
Q. How can researchers ensure data reproducibility across labs?
- Methodological Answer :
- Open-source protocols : Share detailed synthetic procedures (e.g., on Zenodo or protocols.io ).
- Batch-to-batch analysis : Use LC-MS to verify compound consistency.
- Collaborative validation : Partner with independent labs for blinded replication studies .
Q. What role do cheminformatics tools play in structure-activity relationship (SAR) studies?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity.
- Docking simulations : Predict binding modes against target proteins (e.g., using AutoDock Vina).
- Database mining : Cross-reference PubChem or ChEMBL for analogs with reported bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
